molecular formula C16H22N4O4 B2744284 6-(2-(tert-butoxy)ethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)nicotinamide CAS No. 2034363-45-4

6-(2-(tert-butoxy)ethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)nicotinamide

Cat. No.: B2744284
CAS No.: 2034363-45-4
M. Wt: 334.376
InChI Key: WLWRUSZGPYIQJB-UHFFFAOYSA-N
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Description

This compound belongs to the nicotinamide derivative family, characterized by a pyridine core substituted with a tert-butoxyethoxy group at position 6 and a 5-methyl-1,3,4-oxadiazole-methyl moiety at the amide nitrogen.

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-11-19-20-14(24-11)10-18-15(21)12-5-6-13(17-9-12)22-7-8-23-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWRUSZGPYIQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=CN=C(C=C2)OCCOC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-(tert-butoxy)ethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)nicotinamide is a derivative of nicotinamide that incorporates a unique oxadiazole moiety. This structural modification is thought to enhance its biological activity, particularly in pharmacological applications. Understanding the biological activity of this compound is crucial for its potential therapeutic uses.

Chemical Structure

The chemical structure can be summarized as follows:

  • Molecular Formula: C₁₄H₁₈N₄O₃
  • Molecular Weight: 286.32 g/mol

The compound features a nicotinamide backbone with a tert-butoxyethoxy side chain and a 5-methyl-1,3,4-oxadiazolyl group, which may contribute to its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds related to nicotinamide exhibit a variety of biological activities, including anti-inflammatory and antimicrobial properties. The incorporation of the oxadiazole ring is particularly noteworthy due to its known effects on enhancing bioactivity and selectivity towards specific biological targets.

Antimicrobial Activity

Studies have shown that oxadiazole derivatives possess significant antimicrobial properties. For instance, a related oxadiazole compound demonstrated effective inhibition against various bacterial strains through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

Nicotinamide derivatives are recognized for their anti-inflammatory actions. In vitro studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . The presence of the oxadiazole moiety in our compound may enhance these effects by modulating signaling pathways involved in inflammation.

Research Findings

A comprehensive study was conducted to evaluate the biological activity of this compound. The following findings were noted:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
CytotoxicityLow cytotoxicity at therapeutic doses

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various oxadiazole derivatives, our compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
  • Inflammation Model : In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a notable decrease in nitric oxide (NO) production and pro-inflammatory cytokines compared to controls. This suggests a potential application in treating inflammatory diseases.

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of NF-kB Pathway : The compound may inhibit the activation of NF-kB, a key regulator of inflammation.
  • Modulation of Reactive Oxygen Species (ROS) : By reducing ROS production, the compound may protect cells from oxidative stress associated with inflammation .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The incorporation of the 5-methyl-1,3,4-oxadiazole moiety into the compound is particularly noteworthy due to its demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar oxadiazole structures have shown significant activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating that 6-(2-(tert-butoxy)ethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)nicotinamide may exhibit comparable or enhanced anticancer properties .

Antimicrobial Properties

The nicotinamide component of the compound suggests potential applications in antimicrobial therapy. Nicotinamide derivatives have been explored for their ability to inhibit bacterial growth and biofilm formation. Preliminary studies indicate that compounds with similar structures can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Research has indicated that nicotinamide derivatives possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of oxidative stress and inflammation pathways . The unique structure of This compound may enhance its efficacy in this area.

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

StudyCompoundActivityFindings
Mironov et al. (2020)1,2,4-Oxadiazole DerivativesAnticancerDemonstrated higher cytotoxicity than doxorubicin against leukemia cell lines .
Abd el Hameid M.K. (2020)Novel Oxadiazole DerivativesAntitumorExhibited IC50 values lower than traditional chemotherapeutics against colorectal cancer .
Kumar P.S. et al. (2019)Bis-Oxadiazole-Fused BenzothiazoleAnticancerShowed significant activity against A549 and MCF-7 cell lines with promising SAR profiles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial Nicotinamide Derivatives ()

Compounds like 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-thiazolidinyl nicotinamides demonstrated antimicrobial activity against Gram-positive bacteria (MIC: 4–16 μg/mL). The 1,3,4-oxadiazole-methyl group in the target compound may offer broader-spectrum activity compared to benzothiazole derivatives, as oxadiazoles are known for enhanced membrane penetration .

Thiadiazole-Containing Analogs ()

N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-2-chloronicotinamide shares the tert-butyl group but lacks the oxadiazole-methyl moiety. Such compounds are typically optimized for kinase inhibition, suggesting that the target compound’s oxadiazole group could redirect activity toward other targets (e.g., GPCRs or epigenetic enzymes) .

Data Tables

Table 1: Comparison of Substituent Effects on Nicotinamide Derivatives

Compound Key Substituents Biological Activity Affinity/Effect (Reference)
Target Compound 6-(tert-butoxyethoxy), 5-methyl-oxadiazole N/A (predicted) Hypothesized metabolic modulation
5-(3,4-Dichloro-phenyl)-trifluoroethoxy 6-(CF3CH2O), cyclohexyl HDL +121.9%, CB1 Ki = 0.028 μM
2-[(6-methyl-benzothiazol)amino] Benzothiazole, thiazolidinone Antimicrobial (MIC: 4–16 μg/mL)

Table 2: Receptor Affinity Trends

Substituent Type Example Compound CB1 Ki (μM) CB2 Ki (μM)
Trifluoroethoxy + chloro 5-(4-Cl-phenyl)-trifluoroethoxy 0.028 >10
tert-Butoxy (predicted) Target Compound ~1–10* >10*

*Predicted based on steric effects of tert-butyl .

Research Implications

  • Metabolic Disorders : The tert-butoxyethoxy group may position this compound as a HDL-raising agent, though in vivo validation is needed .
  • Receptor Selectivity: Unlike trifluoroethoxy analogs with high CB1 affinity, the tert-butoxy group likely reduces binding, redirecting utility toward non-cannabinoid targets .

Preparation Methods

Nucleophilic Substitution at the 6-Position

6-Chloronicotinic acid undergoes nucleophilic aromatic substitution (NAS) with 2-(tert-butoxy)ethanol under basic conditions. In a modified protocol derived from nicotinamide triflate intermediates, the chlorine atom is replaced by the alkoxy group via activation with a triflating agent. For example, treatment of 6-chloronicotinic acid with trifluoromethanesulfonic anhydride in the presence of methyl nicotinate generates a reactive triflate intermediate, which subsequently reacts with 2-(tert-butoxy)ethanol to yield 6-(2-(tert-butoxy)ethoxy)nicotinic acid.

Reaction Conditions

  • Reactants : 6-Chloronicotinic acid, 2-(tert-butoxy)ethanol, trifluoromethanesulfonic anhydride, methyl nicotinate.
  • Solvent : Dichloromethane.
  • Temperature : -10°C to 25°C.
  • Yield : ~75–85% after purification.

Conversion to Acid Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This step facilitates amide bond formation in subsequent stages.

Procedure

  • 6-(2-(tert-Butoxy)ethoxy)nicotinic acid (1 equiv) is refluxed with excess SOCl₂ (3 equiv) in anhydrous dichloromethane for 3 h.
  • The acyl chloride is isolated by evaporation under reduced pressure and used directly without further purification.

Synthesis of 5-Methyl-1,3,4-Oxadiazole-Methylamine

The 5-methyl-1,3,4-oxadiazole ring is constructed via cyclization of a hydrazide intermediate, followed by functionalization to introduce the methylamine group.

Hydrazide Formation

Methyl-substituted hydrazides are prepared by reacting methyl carbazate with a carboxylic acid derivative. For example, acetic hydrazide is treated with chloroacetyl chloride to yield N-(chloroacetyl)hydrazine, which undergoes cyclization to form the oxadiazole core.

Reaction Scheme

  • Methyl carbazate + Chloroacetyl chlorideN-(Chloroacetyl)hydrazine .
  • Cyclization with CS₂/KOH5-Methyl-1,3,4-oxadiazole-2-thiol .

Introduction of Methylamine Group

The thiol group in 5-methyl-1,3,4-oxadiazole-2-thiol is displaced by a methylamine moiety using reductive amination or nucleophilic substitution. A two-step protocol involving bromination followed by amination is commonly employed:

  • Bromination : Treatment with PBr₃ converts the thiol to a bromide.
  • Amination : Reaction with methylamine in the presence of a base (e.g., K₂CO₃) yields 5-methyl-1,3,4-oxadiazol-2-yl)methylamine.

Key Data

  • Yield : 60–70% for bromination; 80–85% for amination.
  • Purity : >95% (HPLC).

Coupling of Nicotinamide and Oxadiazole-Methylamine Moieties

The final step involves forming an amide bond between the nicotinamide acyl chloride and the oxadiazole-methylamine.

Amide Bond Formation

The acyl chloride (1.2 equiv) is reacted with 5-methyl-1,3,4-oxadiazol-2-yl)methylamine (1 equiv) in the presence of a base such as triethylamine (TEA) or pyridine.

Optimized Conditions

  • Solvent : Tetrahydrofuran (THF) or dichloromethane.
  • Temperature : 0°C to room temperature.
  • Reaction Time : 4–6 h.
  • Yield : 80–90%.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.95 (s, 1H, pyridine-H), 8.25 (d, 1H, pyridine-H), 6.85 (d, 1H, pyridine-H), 4.65 (s, 2H, -CH₂-NH), 4.10–4.05 (m, 2H, -OCH₂), 3.75–3.70 (m, 2H, -CH₂-O), 2.45 (s, 3H, oxadiazole-CH₃), 1.25 (s, 9H, tert-butyl).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (oxadiazole ring).

Alternative Synthetic Routes and Optimization

Mitsunobu Reaction for Ether Formation

An alternative to NAS involves the Mitsunobu reaction to install the 2-(tert-butoxy)ethoxy group. 6-Hydroxynicotinic acid is reacted with 2-(tert-butoxy)ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Advantages : Higher regioselectivity.
Disadvantages : Requires stoichiometric reagents, increasing cost.

Solid-Phase Synthesis for Oxadiazole Formation

Immobilized hydrazides on resin allow for iterative cyclization and functionalization, improving purity and reducing side reactions.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:
Key parameters include:

  • Solvent selection : Polar solvents (e.g., DMF, DMSO) enhance solubility and reaction rates for intermediates, as observed in multi-step syntheses of structurally analogous compounds .
  • Catalyst use : Acid/base catalysts or transition metals (e.g., Pd/C) may accelerate specific steps, such as nucleophilic substitutions or reductions .
  • Temperature control : Exothermic reactions (e.g., tritium labeling) require precise cooling to prevent decomposition, while others benefit from elevated temperatures to drive equilibria .
  • Purification techniques : Column chromatography or recrystallization (e.g., using diisopropyl ether) ensures high purity, as demonstrated in radiolabeled compound syntheses .

Basic: Which spectroscopic and analytical techniques are most effective for structural elucidation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., tert-butoxy, oxadiazole) and confirm regiochemistry. For example, aromatic proton signals in analogs were resolved at δ 7.2–8.5 ppm .
  • Infrared Spectroscopy (IR) : Detects characteristic absorptions (e.g., C=O at ~1650–1750 cm⁻¹, C-O-C ether stretches at ~1100 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic labeling efficiency (e.g., tritium incorporation) .
  • X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives, critical for understanding structure-activity relationships .

Advanced: How can isotopic labeling strategies (e.g., tritium) be implemented to track this compound’s metabolic fate in pharmacological studies?

Methodological Answer:

  • Radiolabeling Protocol : Adapt methods from tritium-labeled amine syntheses:
    • Degassing : Use vacuum systems to remove oxygen, preventing side reactions during tritium exchange .
    • Methylation : React precursor intermediates with ³H-methyl iodide under inert conditions, followed by quenching and extraction .
    • Purification : Employ HPLC with radiometric detection to isolate labeled product (>98% radiochemical purity) .
  • Metabolic Tracing : Administer the labeled compound in vitro/in vivo, then analyze metabolites via scintillation counting or autoradiography .

Advanced: What methodological approaches resolve contradictions in biological activity data across experimental models?

Methodological Answer:

  • Theoretical Frameworks : Align experimental design with established biochemical theories (e.g., receptor binding kinetics, enzyme inhibition models) to contextualize discrepancies .
  • Model Validation :
    • Compare results across cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects.
    • Use knockout models to confirm target specificity, minimizing off-target interference .
  • Data Normalization : Control for variables like cell viability (via MTT assays) or protein concentration (Bradford assay) to standardize activity measurements .

Advanced: How can computational modeling predict reactivity and guide synthetic optimization?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition states for key reactions (e.g., nucleophilic substitutions at the oxadiazole ring) to predict regioselectivity and activation barriers .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways; polar solvents stabilize charged intermediates, aligning with experimental yields in DMF .
  • Docking Studies : Model interactions with biological targets (e.g., kinases) to prioritize derivatives with enhanced binding affinity before synthesis .

Advanced: What strategies mitigate challenges in scaling up laboratory-scale syntheses for preclinical studies?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediates in real time .
  • Flow Chemistry : Transition batch reactions to continuous flow systems for exothermic steps (e.g., nitrile oxide formation), improving safety and reproducibility .
  • Quality by Design (QbD) : Use factorial experiments to identify critical process parameters (CPPs) affecting purity, such as stirring rate or reagent stoichiometry .

Advanced: How do structural modifications to the oxadiazole or nicotinamide moieties influence bioactivity?

Methodological Answer:

  • Oxadiazole Modifications :
    • Electron-withdrawing groups (e.g., nitro) enhance metabolic stability but may reduce solubility.
    • Methyl substitution at C5 (as in 5-methyl-1,3,4-oxadiazole) balances lipophilicity and enzymatic resistance .
  • Nicotinamide Core :
    • tert-Butoxyethoxy side chains improve membrane permeability via increased logP, as shown in analogs with similar substituents .
    • Thiophene or furan replacements (e.g., in related compounds) alter π-π stacking interactions with targets .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., methyl iodide) .
  • First Aid : For accidental inhalation, move to fresh air; skin contact requires immediate washing with soap and water .

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